2-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole
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Overview
Description
2-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a 3,4,5-trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by binding to receptor sites. The trimethoxybenzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
Comparison with Similar Compounds
- 2-(3,4,5-Trimethoxybenzyl)-1H-imidazole
- 2-(3,4,5-Trimethoxybenzyl)-1H-pyrrole
- 2-(3,4,5-Trimethoxybenzyl)-1H-pyrazole
Comparison: Compared to these similar compounds, 2-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole has a unique benzimidazole core, which provides additional stability and allows for more diverse interactions with biological targets. The presence of the trimethoxybenzyl group further enhances its hydrophobic interactions, making it a more potent and selective compound in various applications.
Properties
Molecular Formula |
C17H18N2O3 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O3/c1-20-14-8-11(9-15(21-2)17(14)22-3)10-16-18-12-6-4-5-7-13(12)19-16/h4-9H,10H2,1-3H3,(H,18,19) |
InChI Key |
GXCSSGQCHNSMTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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